![molecular formula C5H7NO3S B1272659 3-Isocyanatotetrahydrothiophene 1,1-dioxide CAS No. 24373-66-8](/img/structure/B1272659.png)
3-Isocyanatotetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Isocyanatotetrahydrothiophene 1,1-dioxide is a unique chemical compound with the empirical formula C5H7NO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3-Isocyanatotetrahydrothiophene 1,1-dioxide is 161.18 g/mol . The SMILES string representation is O=C=NC1CCS(=O)(=O)C1 . The InChI representation is 1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.18 g/mol . It has a complexity of 257 and a topological polar surface area of 72 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Carbon Dioxide Fixation
3-Isocyanatotetrahydrothiophene 1,1-dioxide is used in carbon dioxide fixation studies. A bifunctional frustrated Lewis pair was employed for small molecule fixation, including reactions with carbon dioxide, which led to the formation of adducts as zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).
Spectroscopic and Theoretical Studies
The compound has been a subject of spectroscopic and theoretical studies, particularly using FTIR and FT-Raman spectral techniques, as well as B3LYP methods. These studies focus on understanding the electronic properties and charge density distribution of molecules like 3-Isocyanatotetrahydrothiophene 1,1-dioxide and its derivatives (Arjunan et al., 2015).
Aroma Volatile Biosynthesis
This compound is also involved in the biosynthesis of aroma volatiles. For example, the bacterium Chitinophaga Fx7914 uses it in the production of 2‐Methyltetrahydrothiophen‐3‐one, contributing to the aroma of various foodstuffs (Nawrath et al., 2010).
Insertion Reactions
Research has also explored the insertion of carbon dioxide in combination with iso(thio)cyanates into metal-alkoxy group bonds. These studies are significant in understanding the reactivity of compounds like 3-Isocyanatotetrahydrothiophene 1,1-dioxide in various chemical environments (Ovchinnikova et al., 2018).
Reactive Intermediates in Chemical Synthesis
The compound has been used to study the formation of highly reactive intermediates in chemical synthesis, such as the generation of aminodinitrobutadienes through reactions with amines (Efremova et al., 2004).
Safety and Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
3-isocyanatothiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQKKJWHVHXSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378194 |
Source
|
Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanatotetrahydrothiophene 1,1-dioxide | |
CAS RN |
24373-66-8 |
Source
|
Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isocyanato-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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